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(S)-tert-Butyl 4-(4-hydroxyphenyl)-5-oxooxazolidine-3-carboxylate
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Overview
Description
(S)-tert-Butyl 4-(4-hydroxyphenyl)-5-oxooxazolidine-3-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, a hydroxyphenyl group, and an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 4-(4-hydroxyphenyl)-5-oxooxazolidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of tert-butyl 4-hydroxyphenylacetate with an appropriate oxazolidine precursor under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 4-(4-hydroxyphenyl)-5-oxooxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The oxo group in the oxazolidine ring can be reduced to form hydroxyl derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the oxo group can produce hydroxyl derivatives .
Scientific Research Applications
(S)-tert-Butyl 4-(4-hydroxyphenyl)-5-oxooxazolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 4-(4-hydroxyphenyl)-5-oxooxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenyl sulfone: Similar in structure but lacks the oxazolidine ring.
Bis(4-hydroxyphenyl) methane: Contains two hydroxyphenyl groups but has a different core structure.
9,9-Bis(4-hydroxyphenyl) fluorene: Contains a fluorene core with hydroxyphenyl groups.
Uniqueness
(S)-tert-Butyl 4-(4-hydroxyphenyl)-5-oxooxazolidine-3-carboxylate is unique due to its combination of a tert-butyl group, a hydroxyphenyl group, and an oxazolidine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications .
Biological Activity
(S)-tert-Butyl 4-(4-hydroxyphenyl)-5-oxooxazolidine-3-carboxylate is a chiral compound from the oxazolidine family, notable for its unique structural features that suggest potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group , a hydroxyphenyl moiety , and an oxazolidine ring . These components contribute to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Property | Value |
---|---|
Molecular Formula | C15H19NO4 |
Molecular Weight | 277.32 g/mol |
Appearance | White solid |
Melting Point | Not specified |
2. Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of related compounds. For instance, a derivative known as M4 demonstrated moderate protective effects against amyloid beta (Aβ) toxicity in astrocytes, reducing levels of pro-inflammatory cytokines like TNF-α and free radicals . This suggests that this compound could have similar protective effects, particularly in neurodegenerative conditions such as Alzheimer's disease.
Table: Comparative Neuroprotective Effects of Related Compounds
Compound | IC50 (nM) | Effect on Aβ Aggregation | Remarks |
---|---|---|---|
M4 | 15.4 | 85% inhibition at 100 µM | Moderate protective effect |
This compound | TBD | TBD | Further studies needed |
The proposed mechanisms of action for related compounds include:
- Inhibition of β-secretase and acetylcholinesterase : These enzymes are critical in the formation of amyloid plaques and cholinergic signaling in the brain, respectively .
- Reduction of oxidative stress : Compounds like M4 have shown a capacity to lower oxidative stress markers, which is crucial in preventing neuronal damage .
Synthesis Methods
The synthesis of this compound can be achieved through various methods involving the reaction of tert-butyl esters with hydroxyphenyl derivatives under controlled conditions. Current research focuses on optimizing these synthesis routes for efficiency and yield, utilizing models like DeepSA to predict synthetic feasibility.
Case Studies
While specific case studies on this compound are scarce, related compounds have been extensively studied:
- M4 Compound Study : Investigated for its effects on Aβ-induced toxicity in astrocytes, showing significant reductions in inflammatory markers and oxidative stress .
- Oxazolidine Derivatives : Various derivatives have been tested for antimicrobial activity, indicating that modifications to the oxazolidine structure can enhance biological efficacy.
Properties
IUPAC Name |
tert-butyl 4-(4-hydroxyphenyl)-5-oxo-1,3-oxazolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-14(2,3)20-13(18)15-8-19-12(17)11(15)9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESHSBTYZIUPPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1COC(=O)C1C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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